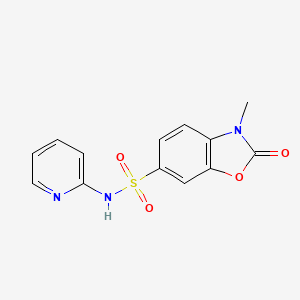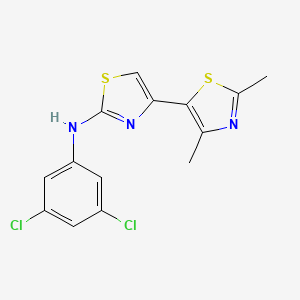
4,4'-Piperazine-1,4-diylbis(6-chloro-2-methyl-5-nitropyrimidine)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-CHLORO-6-[4-(6-CHLORO-2-METHYL-5-NITRO-4-PYRIMIDINYL)PIPERAZINO]-2-METHYL-5-NITROPYRIMIDINE is a complex organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their presence in nucleic acids like DNA and RNA. This particular compound is characterized by its two pyrimidine rings, each substituted with chlorine, methyl, and nitro groups, and connected via a piperazine linker.
Preparation Methods
The synthesis of 4-CHLORO-6-[4-(6-CHLORO-2-METHYL-5-NITRO-4-PYRIMIDINYL)PIPERAZINO]-2-METHYL-5-NITROPYRIMIDINE involves multiple steps, typically starting with the preparation of the individual pyrimidine rings. The synthetic route may include:
Nucleophilic Substitution: Starting with 4,6-dichloro-2-methyl-5-nitropyrimidine, a nucleophilic substitution reaction can be performed using piperazine to introduce the piperazine linker.
Chlorination and Nitration: The pyrimidine rings are further chlorinated and nitrated to achieve the desired substitution pattern.
Coupling Reaction: The two pyrimidine rings are then coupled via the piperazine linker under controlled conditions to form the final compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and specific reaction conditions to control the substitution and coupling reactions.
Chemical Reactions Analysis
4-CHLORO-6-[4-(6-CHLORO-2-METHYL-5-NITRO-4-PYRIMIDINYL)PIPERAZINO]-2-METHYL-5-NITROPYRIMIDINE undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms on the pyrimidine rings can be substituted by nucleophiles such as amines or alkoxides.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation: The methyl groups can be oxidized to carboxylic acids under strong oxidizing conditions.
Common reagents used in these reactions include sodium ethoxide, palladium on carbon, and potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
This compound has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential interactions with biological macromolecules, such as DNA and proteins.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-CHLORO-6-[4-(6-CHLORO-2-METHYL-5-NITRO-4-PYRIMIDINYL)PIPERAZINO]-2-METHYL-5-NITROPYRIMIDINE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The nitro groups can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Similar compounds include other pyrimidine derivatives such as 4-chloro-6-ethoxy-2-(methylthio)pyrimidine and 2-amino-4-chloro-6-methylpyrimidine . Compared to these compounds, 4-CHLORO-6-[4-(6-CHLORO-2-METHYL-5-NITRO-4-PYRIMIDINYL)PIPERAZINO]-2-METHYL-5-NITROPYRIMIDINE is unique due to its dual pyrimidine structure connected by a piperazine linker, which may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C14H14Cl2N8O4 |
|---|---|
Molecular Weight |
429.2 g/mol |
IUPAC Name |
4-chloro-6-[4-(6-chloro-2-methyl-5-nitropyrimidin-4-yl)piperazin-1-yl]-2-methyl-5-nitropyrimidine |
InChI |
InChI=1S/C14H14Cl2N8O4/c1-7-17-11(15)9(23(25)26)13(19-7)21-3-5-22(6-4-21)14-10(24(27)28)12(16)18-8(2)20-14/h3-6H2,1-2H3 |
InChI Key |
XMLARRHRSAHAHC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(C(=N1)Cl)[N+](=O)[O-])N2CCN(CC2)C3=C(C(=NC(=N3)C)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5E)-N-(4-bromophenyl)-5-{1-[(4-bromophenyl)amino]ethylidene}-2,2-dimethyl-4,6-dioxocyclohexanecarboxamide](/img/structure/B11087325.png)
![(2Z)-N-(4-ethoxyphenyl)-2-[(2-fluorophenyl)imino]-3-[2-(4-methoxyphenyl)ethyl]-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11087328.png)

![4-(3,4-Dichlorophenyl)-1-(4-methylphenyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene](/img/structure/B11087352.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(2,4-dichlorophenoxy)propanamide](/img/structure/B11087362.png)
![5-(3-methoxyphenyl)-N-(3-methylpent-1-yn-3-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B11087368.png)
![N-(5-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-3-ethyl-4-oxo-2-thioxoimidazolidin-1-yl)-2-fluorobenzamide](/img/structure/B11087371.png)

![Ethyl 5-oxo-6-{2-oxo-2-[(4-propoxyphenyl)amino]ethyl}thiomorpholine-3-carboxylate](/img/structure/B11087376.png)

![(2Z)-3-benzyl-2-({4-[chloro(difluoro)methoxy]phenyl}imino)-N-ethyl-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11087379.png)
![(1R)-octahydro-2H-quinolizin-1-ylmethyl [(2-fluorophenyl)carbonyl]carbamate](/img/structure/B11087383.png)
![5-(furan-2-yl)-N-(3-methylpent-1-yn-3-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B11087397.png)
![5-(4-ethoxyphenyl)-2-phenyl-2,3,5,6-tetrahydro-4H-benzo[f]pyrano[3,2-c]quinolin-4-one](/img/structure/B11087410.png)
